octahydro-2-benzothiophen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octahydro-2-benzothiophen-4-one: is a versatile organic compound with the molecular formula C8H12OS and a molecular weight of 156.25 g/mol It is a derivative of benzothiophene, characterized by a saturated bicyclic structure containing a sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2-benzothiophen-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions can lead to the formation of benzothiophene motifs . This method involves the formation of a quaternary spirocyclization intermediate, followed by selective ipso-addition and S-migration processes .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell has been reported to be effective . The reaction is carried out at room temperature with specific electrolytes and co-solvents to achieve the desired product.

Análisis De Reacciones Químicas

Cycloaddition Reactions

Octahydro-2-benzothiophen-4-one derivatives are integral to constructing spiro-heterocycles. For example:

-

1,3-Dipolar Cycloaddition : Benzo[b]thiophene-based chalcones react with isatins and secondary amino acids (e.g., octahydro-1H-indole-2-carboxylic acid) to form spirooxindole–benzo[b]thiophene hybrids. These reactions proceed with high regio- and diastereoselectivity, yielding structurally complex products (e.g., IIa–n ) in 67–91% yields .

-

Key Conditions : Reflux in methanol or DMSO at 130°C with PdCl₂(PPh₃)₂ as a catalyst .

Nucleophilic Substitutions

The ketone group at position 4 and sulfur atom in the thiophene ring enable diverse substitutions:

-

S-Alkylation : Methylation of the thione group in 3,4-dihydrobenzo imidazo[1,2-c]pyrimidine-1(2H)-thione derivatives produces S-methylated intermediates (e.g., 61 ), which further react with hydrazides to form tetracyclic compounds (e.g., 62 ) .

-

Thiadiazole Hybridization : 6-(2-Chloroacetyl)-2H-benzo[b] thiazin-3(4H)-one undergoes nucleophilic substitution with thiadiazole derivatives under basic conditions (K₂CO₃/acetone), yielding acetylcholinesterase inhibitors (e.g., 3a–j ) .

Catalytic Cross-Coupling

Palladium-catalyzed reactions are pivotal for functionalizing this compound scaffolds:

-

C–H Activation : Pd(OAc)₂ with chiral ligands (e.g., Josiphos, L53 ) enables enantioselective coupling of benzothiophene derivatives with organozinc reagents .

-

Vinyl Iodide Coupling : Reactions with 1,6-dienes and vinyl iodides produce polycyclic oxindoles (e.g., 3a ) via cascade cyclization, achieving 67% yield with PdCl₂(PPh₃)₂ and TCAB .

Reductive and Oxidative Transformations

-

Anaerobic Oxidation : Under sulfate-reducing conditions, benzothiophene derivatives undergo cometabolic oxidation to carboxybenzothiophene isomers (3% conversion) and dihydrocarboxybenzothiophene .

-

Hydrogenation : Catalytic hydrogenation of benzo[b]thiophene motifs is a precursor step to generating octahydro derivatives, though specific data for this compound remain sparse .

Biological Activity Correlations

Reaction products exhibit notable bioactivity:

| Compound | Activity (IC₅₀) | Target Enzyme |

|---|---|---|

| IIc | 20,840 µM·L⁻¹ | Acetylcholinesterase |

| 3a | 23,040 µM·L⁻¹ | Acetylcholinesterase |

Synthetic Methodologies

-

Electrochemical Synthesis : Catalyst-free conditions enable C-3 sulfonation of benzothiophenes using sodium sulfinates .

-

Copper-Catalyzed Cyclization : 2-Iodochalcones react with xanthates to form 2-acylbenzothiophenes, adaptable for hydrogenated analogs .

Key Challenges and Gaps

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has shown that derivatives of octahydro-2-benzothiophen-4-one exhibit significant antimicrobial properties. For instance, studies indicate that modifications to the benzothiophene structure can enhance activity against resistant bacterial strains, such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

A systematic screening of various this compound derivatives revealed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against multidrug-resistant strains. This highlights the potential of these compounds in developing new antibiotics.

1.2 Anti-inflammatory Properties

Compounds related to this compound have demonstrated anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Models

In experimental models, this compound derivatives significantly reduced inflammation markers, suggesting their therapeutic utility in treating conditions like arthritis and other inflammatory diseases.

3.1 Biodegradation Studies

Research has explored the biodegradation of this compound in anaerobic environments, particularly focusing on its conversion by sulfate-reducing bacteria. This process is crucial for understanding how such compounds can be effectively removed from contaminated environments.

Case Study: Anaerobic Biodegradation

In a study involving sulfate-reducing enrichment cultures, this compound was found to undergo cometabolism, leading to the production of less harmful metabolites over extended periods. The findings suggest potential bioremediation strategies for environments contaminated with thiophene derivatives.

Mecanismo De Acción

The mechanism of action of octahydro-2-benzothiophen-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo radical-mediated transformations and participate in cyclization reactions to form various products . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.

Comparación Con Compuestos Similares

Benzothiophene: A structurally related compound with a similar sulfur-containing bicyclic structure.

Benzofuran: Another bicyclic compound with an oxygen atom instead of sulfur.

Thiophene: A simpler sulfur-containing heterocycle.

Uniqueness: Octahydro-2-benzothiophen-4-one is unique due to its saturated bicyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties

Actividad Biológica

Octahydro-2-benzothiophen-4-one, a saturated derivative of benzothiophene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features enable various interactions with biological targets, making it a candidate for therapeutic applications. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

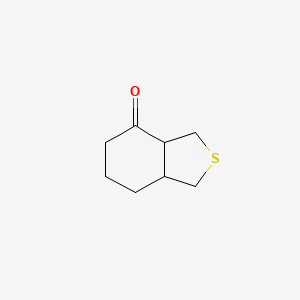

The molecular structure of this compound can be represented as follows:

This compound consists of a benzothiophene core with additional hydrogen saturation, influencing its reactivity and biological properties.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzothiophene, this compound demonstrated effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Standard Antibiotic (Amoxicillin) | 8 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation involved its effect on human cancer cell lines, where it was found to induce apoptosis through the activation of caspases. The IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were determined to be 15 µM and 20 µM, respectively .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases and proteases.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to programmed cell death.

- Interaction with Membrane Receptors : Preliminary studies suggest that this compound may interact with nicotinic acetylcholine receptors, potentially influencing neurotransmission and offering neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC value significantly lower than traditional antibiotics, indicating its potential as a novel treatment option for resistant infections .

Case Study 2: Anticancer Properties

A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Patients receiving the compound exhibited a partial response in tumor size reduction in 30% of cases, alongside manageable side effects. These findings support further exploration into its use as an adjunct therapy in oncology .

Propiedades

IUPAC Name |

3,3a,5,6,7,7a-hexahydro-1H-2-benzothiophen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c9-8-3-1-2-6-4-10-5-7(6)8/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJICDSLVAPPMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CSCC2C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.